molecular formula C24H42O4 B14290471 9,10-Dioxooctadecyl hex-2-enoate CAS No. 114145-11-8

9,10-Dioxooctadecyl hex-2-enoate

Cat. No.: B14290471
CAS No.: 114145-11-8
M. Wt: 394.6 g/mol
InChI Key: LMPYNBCHKLEKNQ-UHFFFAOYSA-N
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Description

9,10-Dioxooctadecyl hex-2-enoate is a chemical compound with the molecular formula C24H42O4 It is known for its unique structure, which includes a long hydrocarbon chain and two oxo groups attached to the octadecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dioxooctadecyl hex-2-enoate typically involves the esterification of 9,10-dioxooctadecanoic acid with hex-2-enoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

9,10-Dioxooctadecyl hex-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9,10-Dioxooctadecyl hex-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9,10-Dioxooctadecyl hex-2-enoate involves its interaction with specific molecular targets and pathways. The oxo groups in the compound can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the long hydrocarbon chain allows the compound to interact with lipid membranes, potentially altering their properties and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,10-Dioxooctadecyl hex-2-enoate is unique due to its combination of a long hydrocarbon chain and two oxo groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

114145-11-8

Molecular Formula

C24H42O4

Molecular Weight

394.6 g/mol

IUPAC Name

9,10-dioxooctadecyl hex-2-enoate

InChI

InChI=1S/C24H42O4/c1-3-5-7-8-11-15-18-22(25)23(26)19-16-12-9-10-13-17-21-28-24(27)20-14-6-4-2/h14,20H,3-13,15-19,21H2,1-2H3

InChI Key

LMPYNBCHKLEKNQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)C(=O)CCCCCCCCOC(=O)C=CCCC

Origin of Product

United States

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